サケカルシトニン (8-32) 還元型

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

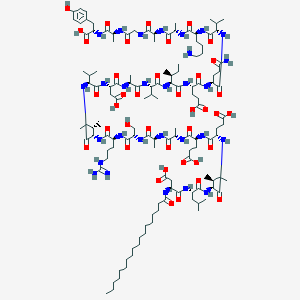

Salmon calcitonin (8-32), also known as sCT, is a peptide hormone derived from the thyroid gland of salmon. It shares structural similarities with human calcitonin but exhibits distinct pharmacological effects. Calcitonin is involved in regulating calcium homeostasis and bone metabolism. Specifically, sCT has been studied for its potential therapeutic applications related to weight loss, insulin sensitivity, and liver fat reduction .

Synthesis Analysis

Salmon calcitonin (8-32) is synthesized through recombinant DNA technology or extracted from salmon thyroid glands. The peptide sequence consists of 25 amino acids, with the active region spanning from position 8 to 32. Researchers have developed synthetic analogs and receptor agonists to explore its therapeutic potential .

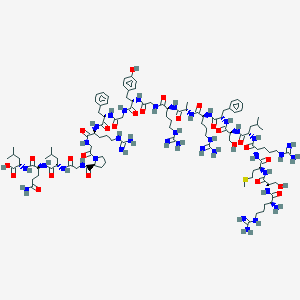

Molecular Structure Analysis

The molecular structure of sCT comprises a linear chain of amino acids. Its primary sequence includes a disulfide bond that stabilizes the tertiary structure. The active region (amino acids 8-32) interacts with specific receptors, influencing various physiological processes .

Physical And Chemical Properties Analysis

科学的研究の応用

骨粗鬆症の治療

サケカルシトニンは、カルシウムの恒常性を調節し、骨吸収を阻害する能力で知られています。 骨粗鬆症やその他の代謝性骨疾患の治療には、破骨細胞による骨吸収を抑制することで用いられています . サケカルシトニンの還元型は、より標的を絞ったアプローチを提供し、副作用を軽減し、患者の転帰を改善する可能性があります。

抗うつ効果

最近の研究では、サケカルシトニンの抗うつ効果の可能性が調査されています。 p38 MAPKシグナル伝達経路を調節することで、抗うつ効果を発揮することが報告されています . これは、サケカルシトニンの還元型がこれらの効果を高める可能性があり、うつ病の治療のための新しい治療経路となる可能性を示しています。

アミリン受容体の活性化

サケカルシトニンは、抗うつ効果と関連するアミリン受容体を活性化することが示されています . この活性化は、サケカルシトニンの還元型の特定の特性を活用して、うつ病性障害を治療するための新しい治療戦略につながる可能性があります。

カルシウムの恒常性

サケカルシトニンを含むカルシトニンの主な役割は、カルシウムの恒常性の維持です。 血中のカルシウム濃度を急速に低下させ、高カルシウム血症とその関連する合併症を防ぐために重要です .

作用機序

Target of Action

Salmon calcitonin (sCT) is a synthetic peptide form of calcitonin primarily used to inhibit bone resorption . The primary targets of sCT are the calcitonin receptors, found primarily in osteoclasts . These receptors play a crucial role in bone remodeling and calcium homeostasis .

Mode of Action

sCT interacts with its targets, the calcitonin receptors, by binding to them . This binding enhances the production of vitamin D producing enzymes (25-hydroxyvitamine D-24-hydroxylase), leading to greater calcium retention and enhanced bone density . In addition, sCT inhibits bone resorption by osteoclasts (bone remodeling cells) and promotes bone formation by osteoblasts . This leads to a net increase in bone mass and a reduction in plasma calcium levels .

Biochemical Pathways

The interaction of sCT with its targets affects the biochemical pathways related to bone remodeling and calcium homeostasis . By inhibiting bone resorption and promoting bone formation, sCT influences the balance between osteoclast and osteoblast activity, thereby affecting the overall bone mass . Additionally, sCT has been shown to have protective effects on glutamate-induced cytotoxicity in C6 glial cells by inhibiting inflammatory and nitric oxide pathways .

Pharmacokinetics

sCT primarily undergoes degradation in the kidneys to form pharmacologically inactive metabolites . It is also metabolized in the blood and the peripheral tissue . The ADME properties of sCT and their impact on bioavailability are crucial for its therapeutic efficacy.

Result of Action

The molecular and cellular effects of sCT’s action primarily involve changes in bone mass and plasma calcium levels . By inhibiting bone resorption and promoting bone formation, sCT leads to a net increase in bone mass . This results in a reduction in plasma calcium levels . Furthermore, sCT has been shown to have a protective effect against glutamate-induced cytotoxicity in C6 glial cells .

Action Environment

The action, efficacy, and stability of sCT can be influenced by various environmental factors. For instance, the antidepressant potential of sCT was evaluated in a chronic restraint stress (CRS) mouse model of depression . .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Salmon calcitonin (8-32) reduced plays a significant role in biochemical reactions, particularly in the regulation of calcium levels and bone resorption. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the amylin receptor, where salmon calcitonin (8-32) reduced acts as an antagonist. This interaction reverses the inhibitory effect of amylin on glucose-induced insulin release and potentiates the insulin response to glucose in the rat perfused pancreas . Additionally, it interacts with calcitonin receptors, leading to a decrease in osteoclast activity and bone resorption.

Cellular Effects

Salmon calcitonin (8-32) reduced influences various types of cells and cellular processes. In osteoclasts, it inhibits bone resorption by reducing the activity and number of these cells. This effect is mediated through the calcitonin receptor, which, upon binding with salmon calcitonin (8-32) reduced, triggers a signaling cascade that leads to decreased osteoclast activity. In pancreatic cells, it enhances insulin secretion by antagonizing the effects of amylin, thereby improving glucose metabolism . These cellular effects highlight the compound’s potential in treating conditions like osteoporosis and diabetes.

Molecular Mechanism

The molecular mechanism of salmon calcitonin (8-32) reduced involves its binding to specific receptors, such as the calcitonin and amylin receptors. Upon binding to the calcitonin receptor, it inhibits adenylate cyclase activity, leading to a decrease in cyclic AMP levels and subsequent inhibition of osteoclast activity. In the case of the amylin receptor, salmon calcitonin (8-32) reduced antagonizes amylin’s inhibitory effect on insulin secretion, thereby enhancing glucose-induced insulin release . These interactions at the molecular level are crucial for the compound’s therapeutic effects.

特性

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C127H205N37O40/c1-59(2)44-81(156-122(200)99(63(9)10)142-68(15)171)105(183)139-54-96(178)143-74(22-16-18-40-128)106(184)151-84(47-62(7)8)114(192)159-90(57-166)119(197)148-77(34-37-92(130)174)108(186)146-79(36-39-98(180)181)109(187)153-83(46-61(5)6)113(191)154-85(50-71-53-137-58-141-71)115(193)145-75(23-17-19-41-129)107(185)152-82(45-60(3)4)112(190)147-78(35-38-93(131)175)111(189)162-103(67(14)170)125(203)158-88(49-70-28-32-73(173)33-29-70)126(204)164-43-21-25-91(164)120(198)149-76(24-20-42-138-127(135)136)110(188)161-102(66(13)169)124(202)157-87(52-95(133)177)117(195)160-100(64(11)167)121(199)140-55-97(179)144-89(56-165)118(196)155-86(51-94(132)176)116(194)163-101(65(12)168)123(201)150-80(104(134)182)48-69-26-30-72(172)31-27-69/h26-33,53,58-67,74-91,99-103,165-170,172-173H,16-25,34-52,54-57,128-129H2,1-15H3,(H2,130,174)(H2,131,175)(H2,132,176)(H2,133,177)(H2,134,182)(H,137,141)(H,139,183)(H,140,199)(H,142,171)(H,143,178)(H,144,179)(H,145,193)(H,146,186)(H,147,190)(H,148,197)(H,149,198)(H,150,201)(H,151,184)(H,152,185)(H,153,187)(H,154,191)(H,155,196)(H,156,200)(H,157,202)(H,158,203)(H,159,192)(H,160,195)(H,161,188)(H,162,189)(H,163,194)(H,180,181)(H4,135,136,138)/t64-,65-,66-,67-,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,99+,100+,101+,102+,103+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFXHYNEZYAYPG-AABHONRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C127H205N37O40 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2890.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B549363.png)

![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B549376.png)

![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549403.png)

![(2S)-2-[[(2R)-2-Acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B549404.png)